2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one
Description
Properties
IUPAC Name |
2-imidazolidin-2-ylidene-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-10-4-2-9(3-5-10)11(15)8-12-13-6-7-14-12/h2-5,8,13-14H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMOBWZLBOXOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C2NCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one typically involves the reaction of an imidazolidine derivative with a methoxyphenyl ketone. Common synthetic routes may include:
Condensation Reactions: Using catalysts such as acids or bases to facilitate the condensation of the imidazolidine and methoxyphenyl ketone.
Cyclization Reactions: Forming the imidazolidine ring through intramolecular cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
High-Pressure Reactions: Utilizing high pressure to drive the reaction to completion.
Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity to exert biological effects.
Pathway Modulation: Affecting cellular pathways to influence cell behavior.
Comparison with Similar Compounds
Similar Compounds
2-(Imidazolidin-2-ylidene)-1-phenylethan-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(Imidazolidin-2-ylidene)-1-(4-hydroxyphenyl)ethan-1-one: Contains a hydroxy group instead of a methoxy group, potentially altering its properties.
Uniqueness
2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one is unique due to the presence of both the imidazolidine ring and the methoxyphenyl group, which may confer specific chemical and biological properties not found in similar compounds.
Biological Activity
2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one is a compound of interest due to its unique structural features, which include an imidazolidine ring and a methoxyphenyl group. This compound has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity based on various studies.
The molecular formula of this compound is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Similar compounds with imidazolidine structures have shown effectiveness against various bacterial strains, indicating a potential for further exploration in this area .
- Anticancer Potential : The compound's ability to interact with cellular pathways suggests it may have anticancer properties. Compounds within the imidazolidine class have been investigated for their effects on cancer cell lines, showing promising results in inhibiting tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It could modulate receptor activities, influencing signal transduction pathways within cells.
- Cellular Pathway Influence : By affecting key pathways, the compound may alter cell behavior, promoting apoptosis in cancer cells or inhibiting bacterial adhesion in antimicrobial applications .
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(Imidazolidin-2-ylidene)-1-phenylethan-1-one | Lacks methoxy group | Moderate antibacterial activity |
| 2-(Imidazolidin-2-ylidene)-1-(4-hydroxyphenyl)ethan-1-one | Hydroxy group present | Enhanced anticancer properties |
The presence of the methoxy group in this compound may enhance its reactivity and biological efficacy compared to its analogs.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Properties : A study assessed the antibacterial efficacy of hydantoin derivatives, highlighting that compounds with similar structures inhibited bacterial growth effectively. The minimal inhibitory concentration (MIC) values were determined using standard broth dilution methods, showcasing significant antibacterial potential .
- Cancer Cell Line Research : Research involving imidazolidine derivatives demonstrated their capability to induce apoptosis in various cancer cell lines. These studies suggest that modifications in the structure can significantly impact the cytotoxicity and selectivity of the compounds towards cancer cells .
Q & A
Q. What unexplored structural modifications could enhance this compound’s pharmacokinetic profile?
Q. How can in silico models address the lack of in vivo toxicity data?
- Methodology : Use ProTox-II or ADMET Predictor to estimate hepatotoxicity and cardiotoxicity. Prioritize compounds with predicted LD₅₀ > 500 mg/kg for animal studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
